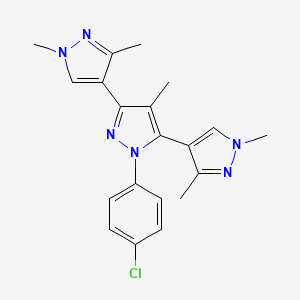![molecular formula C14H9F2N3O2 B10930356 4-{5-[2-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B10930356.png)
4-{5-[2-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Difluoromethoxy)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, a pyridyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Difluoromethoxy)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Difluoromethoxy Phenyl Intermediate: The difluoromethoxy group is introduced to the phenyl ring through a nucleophilic substitution reaction using difluoromethylating agents such as ClCF2H or other difluorocarbene reagents.
Oxadiazole Ring Formation: The intermediate is then subjected to cyclization reactions to form the 1,3,4-oxadiazole ring.
Pyridyl Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Difluoromethoxy)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenyl and pyridyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts for Substitution: Palladium catalysts for cross-coupling reactions, such as Pd(PPh3)4.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further explored for their unique properties and applications.
Scientific Research Applications
2-[2-(Difluoromethoxy)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(Difluoromethoxy)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethoxy)phenyl isothiocyanate: Shares the difluoromethoxy phenyl group but differs in the functional group attached to the phenyl ring.
Trifluoromethylated Compounds: Compounds with a trifluoromethyl group instead of a difluoromethoxy group, which may exhibit different reactivity and properties.
Uniqueness
2-[2-(Difluoromethoxy)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole is unique due to the combination of its difluoromethoxy group, pyridyl group, and oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H9F2N3O2 |
|---|---|
Molecular Weight |
289.24 g/mol |
IUPAC Name |
2-[2-(difluoromethoxy)phenyl]-5-pyridin-4-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H9F2N3O2/c15-14(16)20-11-4-2-1-3-10(11)13-19-18-12(21-13)9-5-7-17-8-6-9/h1-8,14H |
InChI Key |
LBZJZSKCUOSURY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=NC=C3)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10930273.png)
![3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-cyclopentylpropanamide](/img/structure/B10930279.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B10930283.png)
![3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B10930290.png)
![N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10930291.png)
![N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930292.png)

![4-[3-[(3-methoxyphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10930317.png)
![Methyl 2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B10930320.png)
![13-(difluoromethyl)-4-[5-[(4-ethoxyphenoxy)methyl]furan-2-yl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10930327.png)
![4-[1-(benzenesulfonyl)piperidin-4-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10930329.png)
![N-[1-(4-methylphenyl)propyl]-3-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B10930334.png)
![5-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B10930340.png)
![4-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10930352.png)
